Cas no 2248173-07-9 ((2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid)
(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-6506013
- 2248173-07-9
- (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid
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- Inchi: 1S/C11H12F2O2/c1-7(11(14)15)6-8-2-4-9(5-3-8)10(12)13/h2-5,7,10H,6H2,1H3,(H,14,15)/t7-/m0/s1
- InChI Key: MXDXYCQQUZAXST-ZETCQYMHSA-N
- SMILES: FC(C1C=CC(=CC=1)C[C@@H](C(=O)O)C)F
Computed Properties
- Exact Mass: 214.08053595g/mol
- Monoisotopic Mass: 214.08053595g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3Ų
(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506013-0.05g |
(2S)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid |
2248173-07-9 | 0.05g |
$2044.0 | 2023-05-31 | ||
| Enamine | EN300-6506013-0.1g |
(2S)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid |
2248173-07-9 | 0.1g |
$2142.0 | 2023-05-31 | ||
| Enamine | EN300-6506013-0.25g |
(2S)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid |
2248173-07-9 | 0.25g |
$2239.0 | 2023-05-31 | ||
| Enamine | EN300-6506013-0.5g |
(2S)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid |
2248173-07-9 | 0.5g |
$2336.0 | 2023-05-31 | ||
| Enamine | EN300-6506013-1.0g |
(2S)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid |
2248173-07-9 | 1g |
$2433.0 | 2023-05-31 | ||
| Enamine | EN300-6506013-2.5g |
(2S)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid |
2248173-07-9 | 2.5g |
$4771.0 | 2023-05-31 | ||
| Enamine | EN300-6506013-5.0g |
(2S)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid |
2248173-07-9 | 5g |
$7058.0 | 2023-05-31 | ||
| Enamine | EN300-6506013-10.0g |
(2S)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid |
2248173-07-9 | 10g |
$10464.0 | 2023-05-31 |
(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid
Introduction to (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic Acid (CAS No. 2248173-07-9)
The compound (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid, identified by its CAS number 2248173-07-9, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a 4-(Difluoromethyl)phenyl group and a chiral center at the (2S) position, contribute to its distinctive chemical and pharmacological properties.
In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds that incorporate fluorine atoms into their molecular structure. Fluorinated compounds are widely recognized for their enhanced metabolic stability, improved binding affinity, and increased bioavailability. The 4-(Difluoromethyl)phenyl moiety in (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid is a prime example of such a structural feature, which has been extensively studied for its ability to modulate biological pathways.
The chiral center at the (2S) position of this compound adds another layer of complexity and interest. Chirality plays a crucial role in the pharmacological activity of many drugs, as enantiomers can exhibit vastly different biological effects. The stereochemistry of (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been carefully optimized to enhance its therapeutic potential. This compound has been investigated for its potential role in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
Recent studies have highlighted the compound's interactions with specific biological targets. For instance, research indicates that the 4-(Difluoromethyl)phenyl group may interact with enzymes and receptors in a manner that inhibits the progression of certain diseases. The chiral center at the (2S) position is believed to enhance the selectivity of these interactions, thereby reducing off-target effects. These findings have prompted further investigation into the compound's mechanism of action and its potential as a lead molecule for drug development.
The synthesis of (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid is another area of interest within the chemical community. The synthesis involves multiple steps, including stereoselective reactions and protective group strategies, to ensure the accurate construction of the desired molecular framework. Advanced synthetic methodologies have been employed to optimize yield and purity, making this compound accessible for further pharmacological testing.
In vitro studies have provided valuable insights into the biological activity of this compound. Preliminary data suggest that (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid exhibits potent inhibitory effects on certain enzymes associated with disease pathways. These findings are particularly exciting as they may lead to the development of new treatments for conditions that are currently difficult to manage effectively.
Additionally, computational modeling has been used to predict how this compound might interact with biological targets at the molecular level. These simulations have helped researchers understand the structural requirements for effective binding and have guided the optimization process for future derivatives. By leveraging computational tools alongside experimental data, scientists can accelerate the discovery and development of novel therapeutics.
The potential applications of (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid extend beyond traditional drug development. Its unique structural features make it a valuable tool for researchers studying enzyme inhibition, receptor binding, and other fundamental aspects of drug action. As our understanding of biology and chemistry continues to evolve, compounds like this one will play an increasingly important role in advancing medical science.
Future research directions include exploring derivative compounds that may enhance the therapeutic efficacy or reduce side effects associated with (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid. By modifying specific parts of its molecular structure, scientists can fine-tune its biological activity and potentially uncover new therapeutic possibilities. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in realizing these goals.
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